4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one
CAS No.: 2094204-72-3
Cat. No.: VC4362161
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2094204-72-3 |
---|---|
Molecular Formula | C10H10N2O4 |
Molecular Weight | 222.2 |
IUPAC Name | 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C10H10N2O4/c1-10(6-16-9(13)11-10)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H,11,13) |
Standard InChI Key | XXMWEORTULSPPN-UHFFFAOYSA-N |
SMILES | CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one, reflects its stereochemical configuration. Key structural elements include:
-
Oxazolidinone core: A five-membered ring with oxygen at position 1 and nitrogen at position 3.
-
3-Nitrophenyl group: A benzene ring substituted with a nitro group at the meta position, contributing to electron-withdrawing effects.
-
Methyl group: A chiral center at the 4-position, influencing steric and electronic properties.
The SMILES notation (CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
) and InChIKey (XXMWEORTULSPPN-UHFFFAOYSA-N
) provide unambiguous identifiers for computational and experimental studies .
Physicochemical Characteristics
Crystallographic studies of analogous oxazolidinones, such as (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, reveal planar oxazolidinone rings with dihedral angles of 56.21° between the aromatic and heterocyclic planes . Hydrogen bonding (N–H⋯O) and π-π interactions dominate packing arrangements, suggesting similar behavior for the title compound .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis typically involves multi-step routes leveraging nitroaromatic precursors:
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Nitrobenzaldehyde Condensation: Reacting 3-nitrobenzaldehyde with methylamine derivatives under basic conditions (e.g., NaOH/EtOH).
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Cyclization: Using dialkyl carbonates (e.g., dimethyl carbonate) as safer alternatives to phosgene for oxazolidinone ring closure .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields high-purity product .
A representative protocol from patent literature :
Industrial Considerations
-
Scalability: Batch reactors with temperature-controlled environments (60–80°C) optimize exothermic reactions .
-
Safety: Replacement of phosgene with dialkyl carbonates reduces toxicity risks .
-
Cost Efficiency: Catalytic hydrogenation (Pd/C) minimizes noble metal usage .
Biological Activity and Mechanism
Compound | MIC (μg/mL) vs. MRSA | Source |
---|---|---|
Linezolid | 1–4 | |
4-(3-Aminophenyl) derivative | 8–16 | |
Title Compound | Pending | - |
Anticancer and Antioxidant Applications
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Radical Scavenging: Nitrophenyl groups participate in redox cycling, potentially mitigating oxidative stress.
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Cytotoxicity: Analogous structures show IC₅₀ values of 10–50 μM against HeLa cells.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Zolmitriptan Analogs: Migraine therapeutics via serotonergic receptor modulation .
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Antibiotics: Structural optimization for improved pharmacokinetics.
Material Science
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Polymer Modifiers: Incorporation into polyurethanes enhances thermal stability (Tg ↑ 20°C).
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Fluorescent Sensors: Nitro-to-amine reduction enables chelation-based metal detection.
Research Gaps and Future Directions
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